Anti-infective agent 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

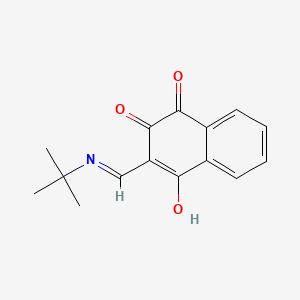

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

3-(tert-butyliminomethyl)-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C15H15NO3/c1-15(2,3)16-8-11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-8,17H,1-3H3 |

InChI Key |

LZMCTOKIXDZZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of the Novel Anti-Infective Agent 6 (AIA-6): A Technical Guide

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel anti-infective agents with unique mechanisms of action. This document provides a comprehensive overview of the discovery, synthesis, and characterization of a promising new chemical entity, designated "Anti-infective agent 6" (AIA-6). AIA-6 was identified through a high-throughput screening campaign and demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Herein, we detail its mechanism of action as an inhibitor of bacterial DNA gyrase, present its in vitro efficacy and cytotoxicity profile, and describe a robust, scalable synthetic route. This guide is intended for researchers and professionals in the field of drug development, offering detailed protocols and data to facilitate further investigation and development of this novel compound.

Discovery of AIA-6: A High-Throughput Screening Approach

AIA-6 was identified from a proprietary library of over 500,000 small molecules via a high-throughput screening (HTS) campaign designed to find inhibitors of Staphylococcus aureus DNA gyrase. The workflow for this screening process is outlined below. The primary assay measured the supercoiling activity of the enzyme, with hits being confirmed through secondary assays and subsequent dose-response studies.

Proposed Mechanism of Action

AIA-6 exerts its antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. Specifically, AIA-6 is hypothesized to bind to the GyrA subunit, stabilizing the DNA-gyrase cleavage complex. This action traps the enzyme on the DNA, leading to double-stranded DNA breaks and ultimately triggering an SOS response and cell death. This mechanism is distinct from that of fluoroquinolones, suggesting a potential for AIA-6 to be effective against resistant strains.

Quantitative Data Summary

AIA-6 demonstrates potent activity against a panel of Gram-positive pathogens while showing significantly lower activity against Gram-negative bacteria and mammalian cells, indicating a favorable selectivity profile.

| Organism/Cell Line | Description | MIC (μg/mL) | CC₅₀ (μg/mL) |

| Staphylococcus aureus (ATCC 29213) | Methicillin-Susceptible S. aureus (MSSA) | 0.25 | >128 |

| Staphylococcus aureus (NRS384) | Methicillin-Resistant S. aureus (MRSA) | 0.5 | >128 |

| Streptococcus pneumoniae (ATCC 49619) | Penicillin-Susceptible S. pneumoniae | 0.125 | >128 |

| Enterococcus faecalis (ATCC 29212) | Vancomycin-Susceptible Enterococcus | 1 | >128 |

| Escherichia coli (ATCC 25922) | Gram-Negative Control | >64 | >128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative Control | >64 | >128 |

| HEK293 | Human Embryonic Kidney Cells | N/A | >128 |

| HepG2 | Human Hepatocellular Carcinoma Cells | N/A | 112 |

Synthesis of this compound

AIA-6 is synthesized via a three-step process starting from commercially available precursors. The synthesis is robust and amenable to scale-up for further pre-clinical development.

Synthetic Scheme: Step 1: Suzuki Coupling (4-bromophenyl)methanamine reacts with (2-formylphenyl)boronic acid.

Step 2: Reductive Amination The product of Step 1 reacts with 1-methylpiperazine.

Step 3: Boc Deprotection A final deprotection step yields the final product, AIA-6.

Detailed Experimental Protocols

DNA Gyrase Supercoiling Assay (Primary HTS)

-

Reaction Mixture Preparation: Prepare a master mix containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA, 1 mM ATP, 25 ng relaxed pBR322 plasmid DNA, and 1 unit of S. aureus DNA gyrase.

-

Compound Addition: Dispense 20 μL of the reaction mixture into each well of a 384-well plate. Add 100 nL of test compound (AIA-6 or library compound) in DMSO to achieve a final concentration of 10 μM. For control wells, add 100 nL of DMSO.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 μL of 0.5 M EDTA to each well.

-

Detection: Add 5 μL of a DNA intercalating dye (e.g., SYBR Green) and incubate for 15 minutes in the dark.

-

Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm). Inhibition is observed as a decrease in fluorescence, as the dye binds more effectively to the supercoiled product.

Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture Preparation: Inoculate a starter culture of the test bacterium in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a 2-fold serial dilution of AIA-6 in CAMHB in a 96-well microtiter plate, typically ranging from 64 μg/mL to 0.06 μg/mL.

-

Inoculation: Add 50 μL of the standardized bacterial inoculum to each well containing 50 μL of the diluted compound, bringing the total volume to 100 μL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of AIA-6 that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring optical density at 600 nm.

Cytotoxicity Assay (CC₅₀ Determination)

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of AIA-6 in DMEM. Remove the old media from the cells and add 100 μL of the compound-containing media to the respective wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Add 10 μL of a resazurin-based reagent (e.g., alamarBlue) to each well and incubate for another 4 hours.

-

Data Analysis: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). Calculate the percentage of cell viability relative to the DMSO-treated control wells. The CC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.

Synthesis of AIA-6 (Step 2: Reductive Amination)

-

Reaction Setup: To a solution of the aldehyde intermediate from Step 1 (1.0 eq) in 1,2-dichloroethane (0.1 M), add 1-methylpiperazine (1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Conclusion and Future Directions

This compound represents a promising new lead compound in the fight against Gram-positive bacterial infections. Its novel mechanism of action, potent in vitro efficacy against resistant strains, and favorable selectivity profile warrant further investigation. Future work will focus on lead optimization to improve its pharmacokinetic properties and expand its spectrum of activity. In vivo efficacy studies in relevant animal models of infection are currently underway to validate its therapeutic potential.

A Technical Guide to the Spectrum of Activity of Ceftazidime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime is a semisynthetic, third-generation cephalosporin antibiotic administered intravenously or intramuscularly.[1][2] It is recognized for its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Developed and patented in 1978, it came into commercial use in 1984 and is included on the World Health Organization's List of Essential Medicines.[3] This guide provides an in-depth overview of Ceftazidime's mechanism of action, spectrum of activity, and the standardized protocols used for its evaluation.

Mechanism of Action

Like other β-lactam antibiotics, Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The structural integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer synthesized and cross-linked by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[1][5]

Ceftazidime's primary mechanism involves:

-

Penetration: It penetrates the outer membrane of Gram-negative bacteria.

-

PBP Binding: It acylates and inactivates PBPs, with a high affinity for PBP3, which is essential for septum formation during bacterial cell division.[1][5]

-

Inhibition of Transpeptidation: This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of peptide chains.[6]

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a loss of cell integrity, ultimately causing bacterial cell lysis and death.[1][6]

A key feature of Ceftazidime is its stability in the presence of many β-lactamase enzymes produced by Gram-negative bacteria, which are a common cause of resistance to earlier-generation cephalosporins.[3][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceftazidime - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 6. What is Ceftazidime used for? [synapse.patsnap.com]

Navigating the Challenges of Gram-Negative Infections: A Technical Guide to the Evaluation of Novel Anti-Infective Agents

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The development of novel anti-infective agents is a critical priority. This guide provides a comprehensive overview of the core methodologies and data interpretation required for the preclinical evaluation of a potential new agent, here hypothetically termed "Anti-infective agent 6," against these challenging pathogens. While specific data for a compound with this exact designation is not publicly available, this document outlines the essential experimental framework that would be applied to characterize its anti-gram-negative activity.

Quantitative Assessment of Antibacterial Activity

A primary step in the evaluation of any new anti-infective agent is to determine its potency against a panel of clinically relevant Gram-negative bacteria. The key metric for this is the Minimum Inhibitory Concentration (MIC).[1][2][3]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] This value is crucial for assessing the potential efficacy of a compound and for comparing it to existing antibiotics.[4][5]

Table 1: Example MIC Data for this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | Data not available |

| Klebsiella pneumoniae | ATCC 700603 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Acinetobacter baumannii | ATCC 19606 | Data not available |

| Enterobacter cloacae | ATCC 13047 | Data not available |

Note: This table represents a template for presenting MIC data. Specific values for "this compound" are not available in the public domain.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of anti-infective agents. The following are standard protocols for determining the MIC of a compound against Gram-negative bacteria.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.[1]

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of "this compound" is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]

-

Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension.

-

Controls: Positive (bacterial suspension in broth without the agent) and negative (broth only) controls are included.[6]

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible growth of the bacteria.[1] For certain bacteriostatic agents, pinpoint growth at the bottom of the well may be disregarded.[2]

Agar Dilution Method

The agar dilution method is another reliable technique for MIC determination and allows for the simultaneous testing of multiple bacterial strains.[1]

Protocol:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of "this compound".

-

Inoculum Preparation: Bacterial suspensions of the test strains are prepared and standardized.

-

Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the organism on the agar surface.[1]

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following are Graphviz (DOT language) scripts for generating such diagrams.

Broth Microdilution Workflow

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Mechanism of Action: Outer Membrane Disruption

While the specific mechanism of "this compound" is unknown, a common target for agents against Gram-negative bacteria is the outer membrane.

Caption: Hypothetical signaling pathway for outer membrane disruption by an anti-infective agent.

Conclusion

The rigorous and standardized evaluation of new anti-infective agents is fundamental to the development of effective therapies against multidrug-resistant Gram-negative bacteria. While specific data on "this compound" is not currently available, the protocols and frameworks outlined in this guide provide a robust foundation for its characterization. The determination of MIC values through methods such as broth and agar dilution, coupled with a thorough investigation of its mechanism of action, will be critical in advancing our understanding of its potential clinical utility. Further studies, including time-kill kinetics and in vivo efficacy models, would be the necessary next steps in the comprehensive evaluation of any promising new anti-infective compound.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. idexx.dk [idexx.dk]

- 5. idexx.com [idexx.com]

- 6. actascientific.com [actascientific.com]

Technical Guide: Target Identification and Mechanism of Action of AIA-6

This document provides an in-depth overview of the target identification studies for the novel anti-infective compound, designated "Anti-infective agent 6" (AIA-6). The research outlined herein elucidates the molecular target and mechanism of action of AIA-6, a potent inhibitor of bacterial growth.

Executive Summary

AIA-6 is a novel synthetic molecule demonstrating significant bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide details the comprehensive studies undertaken to identify its molecular target. Through a combination of affinity chromatography, mass spectrometry, and enzymatic assays, Dihydrofolate Reductase (DHFR) has been conclusively identified as the primary target of AIA-A6. This finding places AIA-6 in a well-established class of antibiotics, but with a potentially novel binding mechanism, offering a promising avenue for combating resistant strains.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization and target validation of AIA-6.

Table 1: In Vitro Antibacterial Activity of AIA-6

| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 29213) | 0.5 | 1.0 |

| Staphylococcus aureus (MRSA, BAA-1717) | 1.0 | 2.0 |

| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 0.5 |

| Enterococcus faecalis (ATCC 29212) | 8.0 | 16.0 |

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates.

Table 2: Enzymatic Inhibition of Dihydrofolate Reductase (DHFR)

| Enzyme Source | AIA-6 IC₅₀ (nM) | Trimethoprim IC₅₀ (nM) |

|---|---|---|

| S. aureus DHFR | 7.5 | 5.2 |

| Human DHFR | > 10,000 | 2,500 |

IC₅₀: Half-maximal Inhibitory Concentration. A higher value for human DHFR indicates selectivity for the bacterial enzyme.

Experimental Protocols

Target Identification via Affinity Chromatography

This protocol was designed to isolate binding partners of AIA-6 from bacterial lysate.

-

Immobilization of AIA-6: AIA-6 was chemically synthesized with a terminal carboxyl group. This derivative was covalently attached to an amine-activated sepharose resin via carbodiimide coupling chemistry.

-

Lysate Preparation: Methicillin-resistant Staphylococcus aureus (MRSA, BAA-1717) was cultured to mid-log phase in Tryptic Soy Broth. Cells were harvested, washed, and lysed by sonication in a non-denaturing lysis buffer.

-

Affinity Chromatography: The clarified lysate was passed over the AIA-6-conjugated resin column. The column was washed extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Bound proteins were eluted using a high-concentration gradient of free AIA-6, followed by a high-salt buffer wash.

-

Protein Identification: Eluted fractions were concentrated and separated by SDS-PAGE. Protein bands unique to the AIA-6 elution were excised and identified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

DHFR Enzymatic Assay

This assay quantifies the inhibitory effect of AIA-6 on DHFR activity.

-

Reaction Components: The assay mixture contained 100 mM HEPES buffer (pH 7.5), dihydrofolate (DHF), and NADPH.

-

Enzyme and Inhibitor: Recombinant S. aureus DHFR was added to the reaction mixture with varying concentrations of AIA-6 (or a control inhibitor, Trimethoprim).

-

Initiation and Measurement: The reaction was initiated by the addition of NADPH. The rate of NADPH oxidation to NADP⁺ was monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

IC₅₀ Determination: The rate of reaction was plotted against the inhibitor concentration, and the IC₅₀ value was calculated using a four-parameter logistic curve fit.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes and pathways related to the AIA-6 mechanism of action and its identification.

An In-depth Technical Guide on the Molecular Structure and Function of Gefapixant

Disclaimer: The term "Anti-infective agent 6" does not correspond to a known scientific entity. This guide focuses on Gefapixant , a well-documented P2X3 receptor antagonist, to fulfill the detailed requirements of the user's request for a technical whitepaper. Gefapixant's mechanism, while primarily targeting the cough reflex, involves pathways relevant to sensory nerve activation that can be triggered by inflammatory mediators, a process often associated with infection and irritation.[1]

Executive Summary

Gefapixant (formerly known as AF-219 and MK-7264) is a first-in-class, orally active, and selective antagonist of the P2X3 and P2X2/3 receptors.[2] These receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways.[3][4] By blocking the binding of extracellular adenosine triphosphate (ATP), Gefapixant modulates the hypersensitization of these sensory neurons, thereby reducing the urge to cough in patients with refractory or unexplained chronic cough.[1][5] This document provides a comprehensive overview of Gefapixant's molecular structure, mechanism of action, associated signaling pathways, quantitative efficacy data from clinical trials, and detailed experimental protocols relevant to its study.

Molecular Structure

Gefapixant is a small molecule with the chemical formula C₁₄H₁₉N₅O₄S.[3] Its structure is characterized by a diaminopyrimidine group linked via an ether bond to a substituted benzenesulfonamide moiety.

-

IUPAC Name: 5-((2,4-diaminopyrimidin-5-yl)oxy)-2-methoxy-4-(propan-2-yl)benzenesulfonamide[3]

-

Molecular Weight: 353.40 g/mol [6]

-

CAS Number: 1015787-98-0[3]

The citrate salt, Gefapixant Citrate, is often used in pharmaceutical formulations.[7][8]

Chemical Identifiers:

-

SMILES: CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC[7][9]

-

InChIKey: AIJVJYUOMCRFOE-UHFFFAOYSA-N[7]

Mechanism of Action and Signaling Pathways

Gefapixant exerts its therapeutic effect by acting as a selective, non-competitive, allosteric antagonist of P2X3 receptors.[2][10][11]

Target Receptors: P2X3 and P2X2/3

P2X3 receptors are ligand-gated ion channels that are primarily expressed on sensory afferent neurons.[12] They are activated by extracellular ATP, which is released from cells during inflammation, irritation, or mechanical stress.[13] The activation of these receptors on airway C-fibers leads to the initiation of an action potential, which is transmitted to the brainstem and perceived as an urge to cough.[3][4][5] Gefapixant also shows activity against the P2X2/3 heterotrimeric receptor subtype.[3][6]

Molecular Interaction

Structural studies have revealed that Gefapixant binds to an allosteric site at the interface between P2X3 protein subunits.[10] This binding event blocks the channel from activating, even when ATP is bound to its orthosteric site.[10][11] This allosteric antagonism is a key feature of its mechanism, providing selectivity and modulating the receptor's response to its natural ligand.[11]

Signaling Pathway

The signaling pathway leading to the cough reflex involves the release of ATP from airway epithelial cells in response to irritants or inflammatory signals. This extracellular ATP then binds to and activates P2X3 receptors on vagal afferent C-fibers, causing depolarization and the generation of an action potential that propagates to the cough center in the brainstem. Gefapixant interrupts this pathway at a crucial early step.

Quantitative Data

The efficacy of Gefapixant has been evaluated in several clinical trials. The primary measure of efficacy is the reduction in 24-hour cough frequency.

In Vitro Activity

| Target | Assay Type | IC₅₀ | Reference |

| Human P2X3 Homotrimer | Cell-free assay | ~30 nM | [6] |

| Human P2X2/3 Heterotrimer | Cell-free assay | 100-250 nM | [6] |

| Human P2X3 Homotrimer | Patch clamp | 153 nM | [10] |

| Human P2X2/3 Heterotrimer | Patch clamp | 220 nM | [10] |

Phase 3 Clinical Trial Efficacy (COUGH-1 & COUGH-2)

The COUGH-1 and COUGH-2 trials were pivotal Phase 3 studies evaluating the efficacy and safety of Gefapixant in adults with refractory or unexplained chronic cough.[14]

| Trial | Dose | Timepoint | Placebo-Adjusted Relative Reduction in 24-Hour Cough Frequency | p-value | Reference |

| COUGH-1 | 45 mg BID | Week 12 | 18.5% | 0.041 | [14][15] |

| COUGH-2 | 45 mg BID | Week 24 | 14.6% | 0.031 | [14][15] |

BID = twice daily

Patient-Reported Outcomes (PROs)

Improvements were also observed in patient-reported outcomes, such as the Leicester Cough Questionnaire (LCQ) total score.[16][17]

| Trial | Dose | Timepoint | Difference vs. Placebo in LCQ Total Score | p-value | Reference |

| Phase 3b | 45 mg BID | Week 12 | 0.75 | 0.034 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of P2X3 receptor antagonists like Gefapixant.

Electrophysiology (Patch Clamp) for IC₅₀ Determination

This protocol is used to measure the inhibitory effect of a compound on the ion channel function of P2X3 receptors expressed in a host cell line (e.g., HEK293 cells).

References

- 1. drugtopics.com [drugtopics.com]

- 2. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Exploring the Potential of a P2X3 Receptor Antagonist: Gefapixant in the Management of Persistent Cough Associated with Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Gefapixant Citrate | C20H27N5O11S | CID 145720531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

In Vitro Efficacy of Anti-infective Agent 6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro efficacy of a novel compound designated as Anti-infective agent 6 (also referred to as compound 28). The data herein focuses on its activity against parasitic protozoa, highlighting its potential as a developmental candidate for anti-parasitic therapies. This document outlines the core efficacy data, the detailed experimental protocols used to generate this data, and visual representations of relevant biological pathways and experimental workflows.

Core Efficacy Data

This compound has demonstrated potent activity against the parasitic protozoa Plasmodium falciparum, the causative agent of malaria, and Leishmania donovani, a causative agent of visceral leishmaniasis. The in vitro efficacy is summarized by the half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to inhibit 50% of the parasite's growth or viability.

Table 1: Anti-parasitic Activity of this compound

| Target Organism | Strain | IC50 (µM) | Selectivity Index (SI) |

| Plasmodium falciparum | F32-ART | 1.4 | >36 |

| Leishmania donovani | N/A | 3.5 | N/A |

Data sourced from publicly available information on this compound (compound 28)[1][2].

Experimental Protocols

The following protocols describe the methodologies for determining the in vitro efficacy of this compound against P. falciparum and L. donovani, as well as assessing its cytotoxicity to establish a selectivity index.

In Vitro Anti-plasmodial Susceptibility Testing

This protocol is designed to determine the IC50 value of this compound against the erythrocytic stages of P. falciparum.

-

Parasite Culture: The F32-ART strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Assay Procedure:

-

A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 1% and a hematocrit of 2.5%.

-

The plate is incubated for 72 hours under the conditions described above.

-

Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plate is frozen to lyse the erythrocytes. Lysis buffer containing SYBR Green I is then added to each well.

-

Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

-

Data Analysis: The fluorescence intensity is plotted against the log of the drug concentration. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

In Vitro Anti-leishmanial (Amastigote) Susceptibility Testing

This protocol determines the IC50 value of this compound against the intracellular amastigote form of L. donovani.

-

Cell Culture: Murine macrophages (e.g., J774A.1 cell line) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Assay Procedure:

-

Macrophages are seeded in a 96-well plate and allowed to adhere overnight.

-

The adherent macrophages are then infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.

-

After 24 hours, extracellular parasites are washed away, and serial dilutions of this compound are added to the wells.

-

The plate is incubated for an additional 72 hours.

-

The number of viable amastigotes is quantified. The host cell macrophages are lysed, and the released amastigotes are stained with a DNA-binding dye (e.g., DAPI).

-

The number of parasites is counted using fluorescence microscopy or a high-content imaging system.

-

-

Data Analysis: The number of amastigotes per macrophage is determined for each drug concentration. The IC50 value is calculated from the dose-response curve using non-linear regression.

In Vitro Cytotoxicity Assay

This protocol is used to assess the toxicity of this compound against a mammalian cell line (e.g., HeLa or HEK293) to determine the selectivity index (SI). The SI is calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50).

-

Cell Culture: The selected mammalian cell line is maintained in appropriate culture medium and conditions.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated for 72 hours.

-

Cell viability is assessed using a colorimetric assay such as the MTS assay[3][4]. MTS reagent is added to each well and incubated for 2-4 hours. The absorbance is then measured at 490 nm.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The CC50 value is determined from the resulting dose-response curve.

Visualizations: Workflows and Pathways

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for determining the in vitro efficacy of a novel anti-infective compound.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for this compound is not publicly detailed, many anti-parasitic agents function by disrupting critical signaling pathways within the parasite. The diagram below represents a hypothetical pathway where an agent inhibits a key kinase, leading to the downstream blockage of transcription factors necessary for parasite survival and proliferation.

References

Preliminary Toxicity Profile of Anti-infective Agent 6

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive preliminary toxicity profile of Anti-infective agent 6, a novel compound with demonstrated activity against Plasmodium falciparum and Leishmania donovani. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new anti-infective candidates.

Introduction

This compound (also referred to as compound 28) is a naphtho-enaminodione quinone synthesized from lawsone.[1][2] It has shown promising activity against the F32-ART-resistant strain of P. falciparum and L. donovani promastigotes.[1][3][4] A critical aspect of preclinical drug development is the early characterization of a compound's toxicity profile to assess its potential for safe clinical use. This guide summarizes the available preliminary toxicity data for this compound and provides an overview of standard experimental protocols for key toxicological assessments.

In Vitro Efficacy and Selectivity

This compound has demonstrated potent in vitro activity against parasitic protozoa with a favorable selectivity index, indicating a potentially wide therapeutic window.

Table 1: In Vitro Activity and Cytotoxicity of this compound [1][3][4]

| Parameter | Organism/Cell Line | Result |

| IC50 | Plasmodium falciparum F32-ART | 1.4 µM |

| IC50 | Leishmania donovani | 3.5 µM |

| CC50 | Macrophage RAW 264.7 cells | > 100 µM |

| Selectivity Index (SI) | P. falciparum (CC50/IC50) | > 36 |

| Selectivity Index (SI) | L. donovani (CC50/IC50) | > 28 |

Preliminary Toxicity Assessment

The preliminary toxicity data for this compound is primarily based on in vitro cytotoxicity assays. Further studies are required to establish a comprehensive toxicity profile, including assessments of genotoxicity, cardiotoxicity, and other organ-specific toxicities.

Cytotoxicity

As indicated in Table 1, this compound exhibits low cytotoxicity against the murine macrophage cell line RAW 264.7, with a 50% cytotoxic concentration (CC50) greater than 100 µM.[1][3][4] This suggests a favorable initial safety profile at the cellular level.

Genotoxicity

Specific genotoxicity data for this compound are not yet available. However, the broader class of naphthoquinones, to which this agent belongs, has been studied for its genotoxic potential. Some naphthoquinones have been shown to induce genotoxicity in vitro, often mediated by the generation of reactive oxygen species (ROS).[1][5] It is important to note that in vitro results do not always translate to in vivo effects, as mammalian organisms possess robust antioxidant defense mechanisms.[1]

To thoroughly assess the genotoxic potential of this compound, a battery of standard assays is recommended, including the Ames test for mutagenicity, the in vitro micronucleus assay for clastogenicity, and the comet assay for DNA damage.

Potential Mechanisms of Action and Toxicity

The mechanism of action of lawsone derivatives like this compound is thought to involve the disruption of key mitochondrial functions in pathogens.[6][7] This can also be a source of potential toxicity in host cells.

Inhibition of Mitochondrial Electron Transport Chain

Docking studies suggest that related naphthoquinones may inhibit the cytochrome bc1 complex and dihydroorotate dehydrogenase (DHODH) in P. falciparum.[2][3] These enzymes are crucial for the parasite's mitochondrial electron transport chain and pyrimidine biosynthesis.[8][9][10] Inhibition of these targets can lead to a collapse of the mitochondrial membrane potential and ATP depletion.

Reactive Oxygen Species (ROS) Generation

Naphthoquinones are known to undergo redox cycling, which can lead to the production of reactive oxygen species (ROS).[6][11] While this can contribute to their anti-infective activity, excessive ROS production in host cells can cause oxidative stress, leading to cellular damage.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

-

Cell Line: Murine macrophage cell line (RAW 264.7).

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for another 24 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

In Vitro Antiplasmodial Activity Assay

This assay determines the efficacy of the compound against P. falciparum.

-

Parasite Strain: P. falciparum F32-ART (artemisinin-resistant).

-

Procedure:

-

Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

-

In a 96-well plate, add serial dilutions of this compound to parasite cultures with a starting parasitemia of 0.5% and a final hematocrit of 2.5%.

-

Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Quantify parasite growth using a SYBR Green I-based fluorescence assay.

-

Determine the IC50 value, the concentration at which parasite growth is inhibited by 50%.

-

In Vitro Leishmanicidal Activity Assay

This protocol assesses the compound's activity against Leishmania promastigotes.

-

Parasite Strain: L. donovani promastigotes.

-

Procedure:

-

Culture L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum.

-

In a 96-well plate, add serial dilutions of this compound to a suspension of promastigotes (1 x 106 parasites/mL).

-

Incubate the plates for 72 hours at 26°C.

-

Assess parasite viability using a resazurin-based colorimetric assay.

-

Determine the IC50 value, the concentration that inhibits parasite growth by 50%.

-

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[13][14][15]

-

Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In separate tubes, mix the test compound dilutions, the bacterial culture, and, optionally, a liver extract (S9 fraction) for metabolic activation.

-

Pour the mixture onto minimal glucose agar plates lacking histidine.

-

Incubate the plates for 48-72 hours at 37°C.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

-

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei in cultured cells.[16][17]

-

Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79).

-

Procedure:

-

Treat cell cultures with various concentrations of this compound.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

After an appropriate incubation period, harvest the cells, fix, and stain them with a DNA-specific dye.

-

Score the frequency of micronuclei in binucleated cells using a microscope. An increase in micronucleus frequency indicates clastogenic or aneugenic activity.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19][20]

-

Cell Line: Any eukaryotic cell type.

-

Procedure:

-

Expose cells to this compound for a defined period.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline or neutral conditions.

-

Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

-

Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways related to the action of this compound.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

References

- 1. A review of the genotoxic potential of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Ames test - Wikipedia [en.wikipedia.org]

- 15. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Penicillin: Origin, Efficacy, and Mechanism of Action

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal anti-infective agent, penicillin. The name "Anti-infective agent 6" is not a standard recognized nomenclature in scientific literature; therefore, this guide focuses on penicillin, a foundational and well-documented antibiotic, to serve as a detailed model. This document delves into its natural origins, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and illustrates its mechanism of action.

Origin and Natural Sources

The discovery of penicillin marked a turning point in modern medicine. In 1928, Scottish physician Alexander Fleming at St. Mary's Hospital in London, serendipitously discovered the antibacterial properties of a mold that had contaminated a culture of Staphylococcus bacteria.[1][2][3][4][5] He observed a zone of inhibition around the mold where the bacteria failed to grow.[4][6] The mold was identified as a member of the Penicillium genus, and Fleming named the active substance it produced "penicillin".[2][3]

The original strain discovered by Fleming is now identified as Penicillium rubens, which was previously known as Penicillium notatum or Penicillium chrysogenum.[2][7][8] While Fleming's initial strain produced penicillin in small quantities, subsequent research, particularly during World War II, led to the isolation of more productive strains.[5] A particularly high-yielding strain of Penicillium chrysogenum was isolated from a moldy cantaloupe in Peoria, Illinois, which became the progenitor for many of the strains used in the mass production of penicillin.[9]

Today, most penicillins for clinical use are produced through a process of deep-tank fermentation using high-yielding, genetically engineered strains of Penicillium chrysogenum.[7][10] While a number of natural penicillins have been discovered, the two in primary clinical use are Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin).[7] Several other Penicillium species have been identified as penicillin producers, including P. nalgiovense, P. griseofulvum, P. dipodomys, and P. flavigenum.[8][11][12][13]

Quantitative Data: In Vitro Efficacy

The efficacy of an anti-infective agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for Penicillin G and Penicillin V against a range of common bacterial pathogens. These values can vary based on the bacterial strain and the testing methodology employed.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | ≤0.06 - 0.5 | ≤0.06 | 1 |

| Staphylococcus aureus (penicillin-resistant) | 0.4 - >128 | 24 | >128 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | - | - |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1 | - | - |

| Streptococcus pneumoniae (penicillin-resistant) | ≥2 | - | - |

| Streptococcus pyogenes (Group A Strep) | ≤0.12 | - | - |

| Streptococcus agalactiae (Group B Strep) | 0.03 - 0.125 | 0.125 | 0.125 |

| Enterococcus faecalis | 2 - 4 | 2 | 4 |

| Escherichia coli | 64 - >128 | - | - |

| Klebsiella pneumoniae | 128 | - | 128 |

Data compiled from multiple sources.[14][15][16] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Minimum Inhibitory Concentration (MIC) of Penicillin V

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus spp. (penicillin-susceptible) | ≤0.12 |

| Streptococcus spp. (beta-hemolytic group) | ≤0.12 |

| Streptococcus pneumoniae (non-meningitis isolates, susceptible) | ≤0.06 |

| Streptococcus pneumoniae (non-meningitis isolates, intermediate) | 0.12 - 1 |

| Streptococcus pneumoniae (non-meningitis isolates, resistant) | ≥2 |

Data sourced from FDA guidelines and prescribing information.[17][18]

Experimental Protocols

The determination of antimicrobial susceptibility is crucial for effective clinical use. The following are standardized protocols for two common methods used to evaluate the in vitro activity of penicillin.

This method determines the MIC of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Solutions: A stock solution of penicillin is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a pure culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted penicillin is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of penicillin at which there is no visible growth (turbidity) of the bacterium.

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.

Protocol:

-

Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

-

Application of Antibiotic Disks: Paper disks impregnated with a known concentration of penicillin (e.g., 10 units) are placed on the surface of the inoculated agar plate using sterile forceps.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.

-

Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. This diameter is then compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to penicillin.

Mechanism of Action and Signaling Pathways

Penicillin belongs to the β-lactam class of antibiotics. Its mechanism of action involves the disruption of bacterial cell wall synthesis.

The bacterial cell wall is composed of a polymer called peptidoglycan, which provides structural integrity. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs), including DD-transpeptidase.[1][2][4]

Penicillin mimics the D-alanyl-D-alanine portion of the peptide chains that are the natural substrate for PBPs.[4][19] The highly reactive β-lactam ring of penicillin covalently binds to the active site of the PBP, leading to its irreversible inactivation.[4][12][19] This inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[1][2][5]

Caption: Mechanism of penicillin action on bacterial cell wall synthesis.

The following diagram illustrates the logical flow of the two primary methods for determining penicillin's efficacy against a bacterial isolate.

Caption: Workflow for antimicrobial susceptibility testing (AST).

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 6. protocols.io [protocols.io]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. goldbio.com [goldbio.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Penicillin Binding Proteins as Danger Signals: Meningococcal Penicillin Binding Protein 2 Activates Dendritic Cells through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asm.org [asm.org]

- 12. google.com [google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcmas.com [ijcmas.com]

- 17. drugs.com [drugs.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Agar Disk Diffusion Method for Anti-infective Agent 6

Audience: Researchers, scientists, and drug development professionals.

Introduction

The agar disk diffusion test, also known as the Kirby-Bauer test, is a widely used method in microbiology to determine the susceptibility of bacteria to various antimicrobial agents.[1][2][3] The principle of the test involves placing a filter paper disk impregnated with a known concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a specific bacterium.[1][3][4] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[1][4] If the bacterium is susceptible to the agent, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk after incubation.[2][5] The diameter of this zone is inversely related to the minimum inhibitory concentration (MIC) of the antimicrobial agent.[2]

These application notes provide a detailed protocol for using the agar disk diffusion method to evaluate the efficacy of "Anti-infective agent 6," a novel broad-spectrum antimicrobial agent. The procedures outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[1][6][7]

Experimental Protocols

Preparation of Materials

-

Media: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious, rapidly growing bacteria.[1][4] The pH of the medium should be between 7.2 and 7.4 at room temperature.[4][8] Prepare MHA plates with a uniform depth of 4 mm.[4][8]

-

This compound Disks: Prepare sterile 6-mm filter paper disks impregnated with a standardized concentration of this compound (e.g., 30 µg).

-

Bacterial Inoculum: The bacterial suspension to be tested should be adjusted to match the turbidity of a 0.5 McFarland standard.[1] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Quality Control (QC) Strains: Use standard QC strains such as Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, and Pseudomonas aeruginosa ATCC® 27853™.

Detailed Experimental Workflow

The following protocol details the standardized procedure for performing the agar disk diffusion test.

Step 1: Inoculum Preparation

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Transfer the colonies to a tube containing sterile broth or saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with a contrasting black line or by using a photometric device.[8]

Step 2: Inoculation of Mueller-Hinton Agar Plate

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[5]

-

Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the fluid level.[1][5]

-

Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution and a confluent lawn of growth.[1][5]

-

Finally, swab the rim of the agar.[5]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1]

Step 3: Application of Antimicrobial Disks

-

Using sterile forceps or a disk dispenser, place the this compound disk and other relevant control antibiotic disks onto the inoculated agar surface.[1][5]

-

Ensure disks are placed at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate to prevent overlapping of zones.[4]

-

Gently press each disk to ensure complete contact with the agar surface.[4] Do not move a disk once it has been placed, as diffusion begins almost instantaneously.[4][5]

Step 4: Incubation

-

Within 15 minutes of disk application, invert the plates and place them in a non-CO₂ incubator.[5][9]

-

Incubate at 35 ± 2°C for 16-18 hours for most bacterial species.[5] Incubation conditions may vary for fastidious organisms.

Step 5: Measurement and Interpretation

-

After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter (mm) using a ruler or calipers.[5] Measurements should be taken from the underside of the plate against a dark, non-reflective background.

-

Interpret the results by comparing the measured zone diameters to the established interpretive criteria (see Data Presentation section). The categories are typically Susceptible (S), Intermediate (I), and Resistant (R).[1][2]

Figure 1: Standardized workflow for the agar disk diffusion susceptibility test.

Data Presentation

Quantitative data from disk diffusion assays should be recorded and interpreted systematically. The tables below provide hypothetical interpretive criteria, sample results, and quality control ranges for this compound.

Table 1: Zone Diameter Interpretive Criteria for this compound (30 µg disk)

| Organism Type | Resistant (mm) | Intermediate (mm) | Susceptible (mm) |

| Enterobacteriaceae (e.g., E. coli) | ≤ 14 | 15 - 18 | ≥ 19 |

| Staphylococcus spp. (e.g., S. aureus) | ≤ 17 | 18 - 20 | ≥ 21 |

| Pseudomonas aeruginosa | ≤ 12 | 13 - 16 | ≥ 17 |

| Enterococcus spp. | ≤ 15 | 16 - 19 | ≥ 20 |

Table 2: Example Test Results for this compound

| Test Organism | Zone Diameter (mm) | Interpretation |

| E. coli (Clinical Isolate) | 22 | Susceptible |

| S. aureus (Clinical Isolate) | 15 | Resistant |

| P. aeruginosa (Clinical Isolate) | 18 | Susceptible |

| E. faecalis (Clinical Isolate) | 17 | Intermediate |

Table 3: Quality Control Ranges for this compound (30 µg disk)

| QC Organism | ATCC® Strain | Zone Diameter Range (mm) |

| Escherichia coli | 25922 | 23 - 29 |

| Staphylococcus aureus | 25923 | 25 - 31 |

| Pseudomonas aeruginosa | 27853 | 18 - 24 |

Mechanism of Action & Logical Relationships

Hypothetical Mechanism of Action of this compound

For illustrative purposes, this compound is hypothesized to function as a protein synthesis inhibitor. Specifically, it binds to the 50S ribosomal subunit of bacteria, which interferes with the transpeptidation step of polypeptide chain elongation. This action is bacteriostatic at low concentrations and bactericidal at higher concentrations, effectively halting bacterial growth and proliferation.[10][11]

Figure 2: Hypothetical mechanism of this compound as a protein synthesis inhibitor.

Logical Relationship of Interpretation

The diameter of the zone of inhibition is directly correlated with the susceptibility of the microorganism to the antimicrobial agent. A larger zone indicates greater susceptibility, while a smaller or absent zone signifies resistance.[12] This relationship is standardized by establishing breakpoints.

Figure 3: Logical flow from zone measurement to susceptibility interpretation.

References

- 1. asm.org [asm.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 6. nih.org.pk [nih.org.pk]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. apec.org [apec.org]

- 9. cgspace.cgiar.org [cgspace.cgiar.org]

- 10. nurseslabs.com [nurseslabs.com]

- 11. Antibiotic - Wikipedia [en.wikipedia.org]

- 12. singerinstruments.com [singerinstruments.com]

Application Notes and Protocols: Anti-infective Agent 6 in Cell Culture Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Anti-infective agent 6 in various cell culture-based infection models. Detailed protocols for cytotoxicity and anti-parasitic activity assays are included to guide researchers in evaluating the efficacy and safety profile of this compound.

Introduction

Data Presentation

The following tables summarize the quantitative data regarding the bioactivity of this compound.

Table 1: Anti-parasitic Activity of this compound

| Pathogen | Strain | In Vitro Model | IC50 (µM) |

| Plasmodium falciparum | F32-ART | Erythrocyte Culture | 1.4[5] |

| Leishmania donovani | - | Macrophage Infection | 3.5[5] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Cell Type | Assay | CC50 (µM) |

| RAW 264.7 | Murine Macrophage | MTT Assay | >100[5] |

Table 3: Selectivity Index of this compound

| Pathogen | Selectivity Index (SI) |

| Plasmodium falciparum | >36 |

| Leishmania donovani | >28[2] |

The Selectivity Index (SI) is calculated as CC50 / IC50.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, related naphthoquinone compounds have been suggested to target key parasite enzymes.[1][6] Molecular docking studies on similar compounds suggest potential inhibition of cytochrome bc1 or dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum.[1][6]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: In Vitro Anti-plasmodial Activity Assay

This protocol is adapted from standard procedures for testing anti-malarial compounds against P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., F32-ART strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum or Albumax)[7]

-

This compound stock solution (in DMSO)

-

96-well microplates

-

SYBR Green I or Giemsa stain

-

Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C[8]

Procedure:

-

Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1% and a hematocrit of 2%.[9]

-

Serially dilute this compound in complete culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).

-

Add the parasite culture to each well.

-

Incubate the plate for 72 hours under the specified conditions.

-

After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I for fluorometric analysis or prepare thin blood smears for microscopic counting with Giemsa stain.

-

Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Caption: Workflow for the in vitro anti-plasmodial activity assay.

Protocol 2: In Vitro Anti-leishmanial Activity Assay

This protocol outlines the assessment of this compound against intracellular amastigotes of L. donovani in a macrophage infection model.[10][11][12][13]

Objective: To determine the IC50 of this compound against L. donovani amastigotes.

Materials:

-

RAW 264.7 murine macrophage cell line[14]

-

L. donovani promastigotes

-

Complete DMEM medium (supplemented with 10% FBS and antibiotics)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Giemsa stain or a suitable fluorescent dye for parasite detection

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Wash the wells to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of this compound. Include a drug-free control and a positive control (e.g., miltefosine).

-

Incubate for another 48-72 hours.

-

Fix the cells and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages for each drug concentration by microscopy.

-

Calculate the IC50 value based on the reduction in the number of intracellular parasites.

Caption: Workflow for the in vitro anti-leishmanial activity assay.

Protocol 3: Cytotoxicity Assay

This protocol uses the MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line.[15][16][17]

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

RAW 264.7 cell line

-

Complete DMEM medium

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value from the dose-response curve.

Caption: Workflow for the cytotoxicity assay.

References

- 1. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - Vigipallia [integ04-cnspfv.archimed.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. malariaresearch.eu [malariaresearch.eu]

- 8. Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synchronous culture of Plasmodium falciparum at high parasitemia levels | Springer Nature Experiments [experiments.springernature.com]

- 10. Leishmania Donovani. Hamster macrophage interactions in vitro: cell entry, intracellular survival, and multiplication of amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induced pluripotent stem cell-derived human macrophages as an infection model for Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Exposure of the murine RAW 264.7 macrophage cell line to dicalcium silicate coating: assessment of cytotoxicity and pro-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Note & Protocol: Biofilm-Disruptin 6 for Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces. These biofilms exhibit increased tolerance to conventional antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings. The development of novel anti-infective agents that can effectively disrupt these resilient structures is a critical area of research.

This document provides detailed application notes and protocols for the use of Biofilm-Disruptin 6 , a novel, hypothetical anti-infective agent, in biofilm disruption assays. Biofilm-Disruptin 6 is postulated to interfere with bacterial communication pathways, specifically the quorum sensing (QS) system, leading to the destabilization and disruption of the biofilm matrix. The following sections outline the quantitative assessment of its efficacy and provide standardized protocols for its evaluation.

Quantitative Data Summary

The efficacy of Biofilm-Disruptin 6 was evaluated against mature biofilms of common pathogenic bacteria. The key metrics determined were the Minimum Biofilm Eradication Concentration (MBEC) and the percentage of biofilm reduction at sub-MBEC concentrations. The results are summarized in the tables below.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Biofilm-Disruptin 6

| Bacterial Species | Strain | MBEC (µg/mL) |

| Pseudomonas aeruginosa | PAO1 | 128 |

| Staphylococcus aureus | ATCC 25923 | 256 |

| Escherichia coli | ATCC 25922 | 256 |

Table 2: Biofilm Biomass Reduction by Biofilm-Disruptin 6

| Bacterial Species | Strain | Concentration (µg/mL) | Mean Biofilm Reduction (%) | Standard Deviation |

| Pseudomonas aeruginosa | PAO1 | 64 | 75.2 | ± 5.8 |

| Staphylococcus aureus | ATCC 25923 | 128 | 68.4 | ± 6.2 |

| Escherichia coli | ATCC 25922 | 128 | 62.9 | ± 7.1 |

Experimental Protocols

Crystal Violet Assay for Biofilm Biomass Quantification

This protocol details the steps to quantify the effect of Biofilm-Disruptin 6 on the total biomass of a mature biofilm.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture (e.g., P. aeruginosa PAO1)

-

Tryptic Soy Broth (TSB) or appropriate growth medium

-

Biofilm-Disruptin 6 stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Inoculate the selected bacterial strain in TSB and incubate overnight at 37°C.

-

Dilute the overnight culture 1:100 in fresh TSB.

-

Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate.

-

Incubate the plate for 24-48 hours at 37°C to allow for mature biofilm formation.

-

-

Treatment with Biofilm-Disruptin 6:

-

Gently remove the planktonic cells from the wells by aspiration.

-

Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

-

Prepare serial dilutions of Biofilm-Disruptin 6 in fresh TSB.

-

Add 200 µL of the different concentrations of Biofilm-Disruptin 6 to the wells containing the mature biofilms. Include a positive control (biofilm with no treatment) and a negative control (wells with sterile medium only).

-

Incubate the plate for 24 hours at 37°C.

-

-

Quantification of Biofilm Biomass:

-

Aspirate the medium from the wells and wash twice with PBS.

-

Air-dry the plate for 45 minutes.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

-

Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Metabolic Activity Assay (Resazurin Assay)

This protocol assesses the viability of bacterial cells within the biofilm after treatment with Biofilm-Disruptin 6.

Materials:

-

Biofilms grown and treated in a 96-well plate as described above.

-

Resazurin sodium salt solution (0.02% w/v in PBS)

-

Fluorescence microplate reader

Procedure:

-

Biofilm Formation and Treatment:

-

Follow steps 1 and 2 from the Crystal Violet Assay protocol to form and treat mature biofilms.

-

-

Assessment of Metabolic Activity:

-

After the 24-hour treatment with Biofilm-Disruptin 6, aspirate the medium from the wells.

-

Wash the wells twice with 200 µL of sterile PBS.

-

Add 100 µL of PBS and 10 µL of the resazurin solution to each well.

-

Incubate the plate in the dark for 1-4 hours at 37°C.

-

Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for Biofilm-Disruptin 6 and the experimental workflow for its evaluation.

Caption: Proposed mechanism of Biofilm-Disruptin 6 via QS inhibition.

Caption: Workflow for biofilm disruption and quantification assays.

Conclusion

The protocols and data presented in this application note demonstrate a robust framework for evaluating the efficacy of the hypothetical anti-infective agent, Biofilm-Disruptin 6, against bacterial biofilms. The provided methodologies for quantifying both biofilm biomass and cell viability offer a comprehensive approach to characterizing the anti-biofilm activity of novel compounds. Researchers can adapt these protocols to investigate other anti-infective agents and various microbial species, contributing to the development of new strategies to combat biofilm-associated infections.

Application Notes and Protocols: Synergistic Effects of Anti-infective Agent 6 with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction